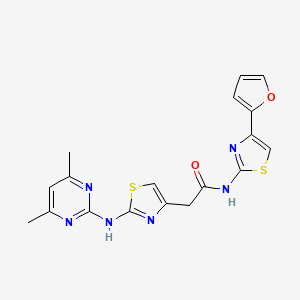

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

Descripción

The compound 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide features a bifunctional acetamide core bridging two heterocyclic systems: a 4,6-dimethylpyrimidin-2-ylamino-substituted thiazole and a 4-(furan-2-yl)thiazol-2-yl group. This structural architecture is designed to exploit synergistic interactions between pyrimidine, thiazole, and furan moieties, which are commonly associated with bioactivity in medicinal chemistry . The dimethylpyrimidine group enhances lipophilicity and steric stability, while the furan-thiazole segment may contribute to π-π stacking or hydrogen-bonding interactions with biological targets .

Propiedades

IUPAC Name |

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2S2/c1-10-6-11(2)20-16(19-10)24-17-21-12(8-27-17)7-15(25)23-18-22-13(9-28-18)14-4-3-5-26-14/h3-6,8-9H,7H2,1-2H3,(H,22,23,25)(H,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWUEUSIFOLZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.

Pyrimidine Ring Synthesis: The pyrimidine ring is synthesized separately, often starting from a diketone and an amidine.

Coupling Reactions: The thiazole and pyrimidine rings are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.

Final Assembly: The furan ring is introduced in the final step, typically through a substitution reaction involving a halogenated furan derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring, potentially reducing double bonds or nitro groups if present.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiazole and pyrimidine rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenated derivatives, such as bromo- or chloro-compounds, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted thiazole and pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Synthetic Pathways

Recent studies have indicated various synthetic routes for similar thiazole compounds, often involving reactions such as:

- Condensation reactions between thiazole derivatives and amines.

- Cyclization processes to form complex ring structures, enhancing biological activity and specificity.

Antimicrobial Properties

Research has shown that compounds containing thiazole moieties exhibit significant antimicrobial activity against various pathogens:

- Antifungal Activity : A study evaluated the efficacy of thiazole derivatives against multidrug-resistant Candida species and reported promising results, indicating potential for further development as antifungal agents .

- Antibacterial Activity : Thiazole derivatives have also demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Thiazole-based compounds have been explored for their anticancer properties:

- Cytotoxicity Studies : Compounds similar to 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antioxidant Activity

The antioxidant properties of thiazole derivatives are noteworthy:

- Radical Scavenging : Some studies indicate that these compounds can effectively scavenge free radicals, providing protective effects against oxidative stress-related damage in cells .

Case Study: Antifungal Activity

A recent study investigated the antifungal activity of a series of thiazole derivatives against drug-resistant strains of Candida. The results indicated that specific modifications in the thiazole structure significantly enhanced antifungal potency compared to traditional antifungal agents like fluconazole .

Case Study: Anticancer Efficacy

Another research effort focused on evaluating the anticancer properties of a related thiazole compound. The study found that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting strong potential for development into therapeutic agents .

Summary of Biological Activities

| Activity Type | Compound Tested | Target Organisms/Cells | Results |

|---|---|---|---|

| Antifungal | Thiazole Derivatives | Multidrug-resistant Candida | Significant inhibition observed |

| Antibacterial | Thiazole-Based Compounds | MRSA | Effective at low concentrations |

| Anticancer | Thiazole Derivative | Various cancer cell lines | IC50 values < 10 µM |

| Antioxidant | Thiazole Compounds | Free radical scavenging assays | High scavenging activity observed |

Synthetic Pathways Overview

Mecanismo De Acción

The mechanism of action of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several acetamide derivatives reported in the literature. Key analogues include:

Table 1: Structural and Functional Comparison

Key Observations:

Replacing the dimethyl group with 4-amino-6-oxo (as in ) introduces hydrogen-bonding capacity, which may improve target binding but reduce metabolic stability .

Linker Group: The amino (NH) linker in the target compound contrasts with the sulfanyl (S) group in and . The NH group facilitates hydrogen bonding, whereas the S linker may enhance oxidative stability .

Heterocyclic Systems :

Actividad Biológica

The compound 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a thiazole-based derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Research indicates that thiazole derivatives, including the compound , exhibit significant antitumor properties . For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. A study reported that certain thiazole derivatives had IC50 values below 2 µg/mL against human cancer cell lines, indicating potent antitumor activity .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound ID | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 1 | A-431 | 1.98 ± 1.22 | |

| Compound 2 | HT29 | < 1 | |

| Compound 3 | Jurkat | < 1 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Thiazole derivatives are known for their effectiveness against both Gram-positive and Gram-negative bacteria. In a recent study, a related thiazole derivative demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus epidermidis, suggesting strong antibacterial activity .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | |

| Compound B | Escherichia coli | 20 | |

| Compound C | Pseudomonas aeruginosa | 25 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE). Inhibitors of AChE are crucial in treating neurological disorders such as Alzheimer's disease. Some thiazole derivatives have shown promising results in inhibiting both AChE I and II, indicating their potential therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives suggests that the presence of specific substituents on the thiazole and pyrimidine rings significantly influences their biological activity. For example:

- The methyl groups on the pyrimidine enhance lipophilicity and cellular uptake.

- The furan moiety contributes to increased interaction with biological targets due to its electron-rich nature.

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives for their anticancer activity. One derivative exhibited an IC50 value lower than that of doxorubicin against multiple cancer cell lines, highlighting its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.